

1-Methyladenine (m1A): A Comprehensive Technical Guide to a Key Post-Transcriptional Modification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	1-Methyladenine	
Cat. No.:	B1486985	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in the 1960s, **1-methyladenine** (m1A) is a post-transcriptional modification where a methyl group is added to the N1 position of adenine in an RNA molecule.[1] For many years, m1A was primarily studied in the context of non-coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), where it is highly abundant and crucial for their structure and function.[2][3] However, recent advancements in high-throughput sequencing and molecular biology have revealed the presence and regulatory roles of m1A in messenger RNA (mRNA) and mitochondrial transcripts, sparking renewed interest in this epitranscriptomic mark.[4][5]

Unlike the more extensively studied N6-methyladenosine (m6A), m1A introduces a positive charge under physiological conditions, which can significantly alter RNA structure by disrupting Watson-Crick base pairing.[6] This modification is dynamically regulated by a set of proteins collectively known as "writers" (methyltransferases), "erasers" (demethylases), and "readers" (m1A-binding proteins), which collectively control its deposition, removal, and functional consequences.[6][7] Emerging evidence indicates that m1A modification plays a critical role in various cellular processes, including the regulation of mRNA translation, stability, and splicing. [1] Aberrant m1A modification has been implicated in the pathogenesis of numerous human diseases, most notably cancer, making the enzymes and binding proteins involved in this pathway promising targets for drug development.[6][8]



This technical guide provides an in-depth overview of m1A as a post-transcriptional modification, covering its regulatory machinery, functional roles, and implications in disease. It also includes detailed experimental protocols for the detection and analysis of m1A, as well as a compilation of quantitative data to serve as a valuable resource for researchers in the field.

The m1A Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m1A is orchestrated by a coordinated interplay of methyltransferases that deposit the mark, demethylases that remove it, and effector proteins that recognize it and mediate its downstream functions.

Writers: The Methyltransferases

The enzymes responsible for installing the m1A modification are known as "writers." In humans, these are primarily members of the TRMT family of methyltransferases.

- TRMT6/TRMT61A Complex: This heterodimeric complex is the primary writer of m1A at position 58 (m1A58) of cytoplasmic tRNAs.[9] It recognizes a T-loop-like structure in the tRNA.[10] Interestingly, this complex can also methylate some mRNAs that fortuitously fold into a similar tRNA-like structure.[2]
- TRMT61B: This enzyme is responsible for the m1A58 modification in mitochondrial tRNAs. [11]
- TRMT10C: Localized to the mitochondria, TRMT10C catalyzes the formation of m1A at position 9 (m1A9) of mitochondrial tRNAs.[11]

Erasers: The Demethylases

The reversibility of m1A modification is mediated by "erasers," which are demethylases that remove the methyl group from the N1 position of adenine.

 ALKBH1 and ALKBH3: These members of the AlkB family of dioxygenases have been identified as the primary erasers of m1A.[11] ALKBH3 is particularly noted for its ability to demethylate m1A in mRNA.[12] The activity of these enzymes can be influenced by cellular conditions, such as hypoxia.

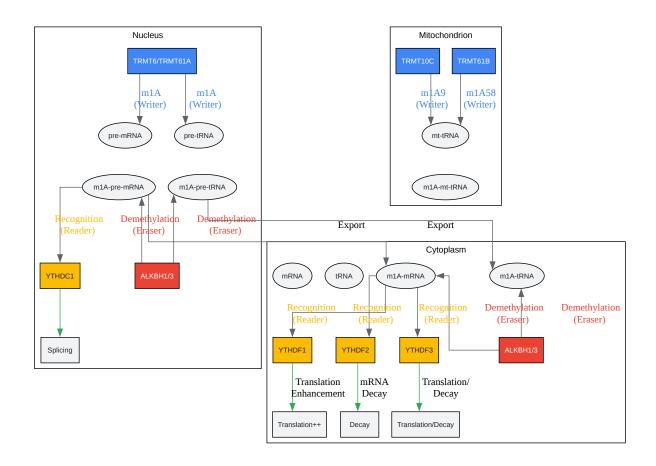


Readers: The Effector Proteins

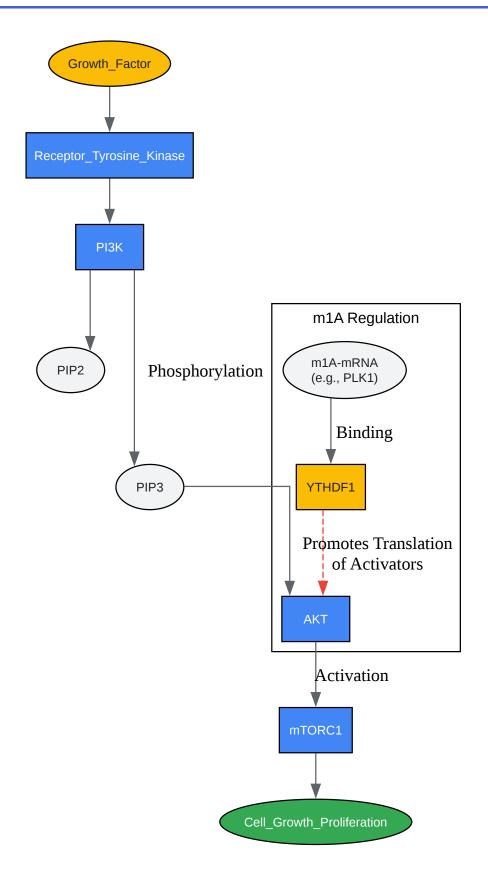
"Reader" proteins specifically recognize and bind to m1A-modified RNA, thereby translating the chemical mark into a functional outcome. The primary readers for m1A identified to date are members of the YTH domain-containing family of proteins.

- YTHDF1, YTHDF2, and YTHDF3: These cytoplasmic proteins are well-characterized readers
 of m6A and have also been shown to bind m1A.[11] Their binding can influence the
 translation and stability of the target RNA. For instance, YTHDF1 is often associated with
 enhanced translation, while YTHDF2 is linked to mRNA decay.[3][13]
- YTHDC1: This is a nuclear m1A reader that has been implicated in the regulation of RNA splicing.[14]

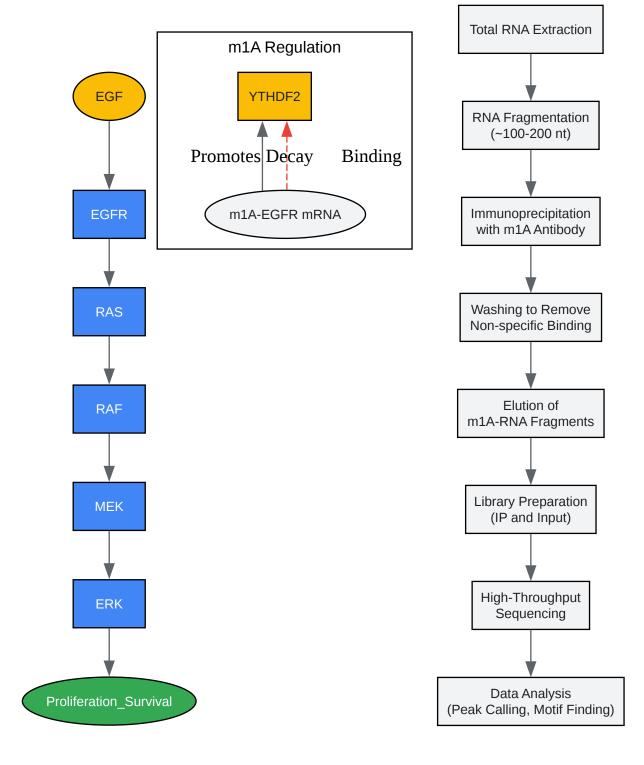












Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. EGFR/SRC/ERK-stabilized YTHDF2 promotes cholesterol dysregulation and invasive growth of glioblastoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Base-resolution mapping reveals distinct m1A methylome in nuclear- and mitochondrial-encoded transcripts PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Divergent Gene Expression Landscapes of m6A/m5C/m1A Methylation Regulators in Hepatocellular Carcinoma Through Single-Cell and Bulk RNA Transcriptomic Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel m1A-Score Model Correlated With the Immune Microenvironment Predicts Prognosis in Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARM-seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ARM-Seq: AlkB-facilitated RNA methylation sequencing reveals a complex landscape of modified tRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The m6A/m5C/m1A Regulated Gene Signature Predicts the Prognosis and Correlates With the Immune Status of Hepatocellular Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 9. qian.human.cornell.edu [qian.human.cornell.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Harnessing m1A modification: a new frontier in cancer immunotherapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. YTHDF1 promotes hepatocellular carcinoma progression via activating PI3K/AKT/mTOR signaling pathway and inducing epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-Methyladenine (m1A): A Comprehensive Technical Guide to a Key Post-Transcriptional Modification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1486985#1-methyladenine-as-a-post-transcriptional-modification]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com